tert-butylN-(2-oxocyclohex-3-en-1-yl)carbamate
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Overview
Description
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO3. It contains a six-membered ring, a carbamate group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexenone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of carbamate derivatives .
Scientific Research Applications
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the cyclohexenone moiety.
Benzyl carbamate: Another carbamate derivative with a benzyl group instead of the tert-butyl group.
Methyl carbamate: A smaller carbamate derivative with a methyl group instead of the tert-butyl group.
Uniqueness
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is unique due to its combination of a tert-butyl group, a cyclohexenone moiety, and a carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-8H,4,6H2,1-3H3,(H,12,14) |
InChI Key |
SOBOAQXEAWHDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1=O |
Origin of Product |
United States |
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